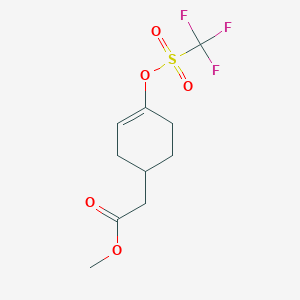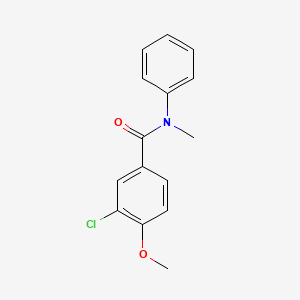
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine typically involves multiple steps, including halogenation, coupling, and nucleophilic substitution reactions. One common method starts with the commercially available pyrimidine-2,4,6(1H,3H,5H)-trione. The synthetic route can be summarized as follows:
Halogenation Reaction: The pyrimidine-2,4,6(1H,3H,5H)-trione undergoes halogenation to introduce a chlorine atom at the 2-position.
Coupling Reaction: The halogenated intermediate is then coupled with 3-methyl-4-nitrophenol under suitable conditions to form the desired phenoxy derivative.
Nucleophilic Substitution: Finally, the phenoxy derivative undergoes nucleophilic substitution to introduce the chloro group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: The major product is the carboxyl derivative.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(3-nitrophenoxy)pyrimidine: Similar structure but lacks the methyl group.
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: Contains an additional chloro group at the 6-position.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Contains a thiophen-2-yl group at the 6-position.
Uniqueness
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H8ClN3O3 |
|---|---|
Peso molecular |
265.65 g/mol |
Nombre IUPAC |
2-chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-7-6-8(2-3-9(7)15(16)17)18-10-4-5-13-11(12)14-10/h2-6H,1H3 |
Clave InChI |
KDKDXLSKCGBKGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)



![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)


![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)

![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)


![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
